molecular formula C23H26N2O2 B2443013 4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898454-52-9

4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2443013
CAS No.: 898454-52-9
M. Wt: 362.473
InChI Key: KCYHJTUJNXPPTH-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a potent and selective small-molecule inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. This compound has emerged as a critical pharmacological tool for investigating the role of DDR1 in pathological fibrosis , as its aberrant signaling is implicated in excessive collagen deposition and tissue scarring in organs such as the lung, liver, and kidney. By specifically targeting the kinase activity of DDR1, this inhibitor effectively blocks downstream pro-fibrotic signaling pathways, including the phosphorylation of ERK and Smad3. In preclinical models, such as those for bleomycin-induced pulmonary fibrosis, this benzamide derivative has demonstrated significant efficacy in reducing collagen accumulation and improving histological outcomes . Its research value extends to oncology, where DDR1 signaling contributes to tumor progression, metastasis, and the maintenance of a fibrotic tumor microenvironment. The compound's high selectivity profile makes it an ideal candidate for researchers dissecting the complex mechanisms of fibrotic diseases and exploring novel therapeutic strategies for conditions like idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and certain cancers.

Properties

IUPAC Name

4-tert-butyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-14-19-13-18(12-16-6-5-11-25(20(16)19)22(14)27)24-21(26)15-7-9-17(10-8-15)23(2,3)4/h7-10,12-14H,5-6,11H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYHJTUJNXPPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide represents a novel class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including mechanisms of action, therapeutic applications, and comparative studies.

Chemical Structure

The compound's structure can be represented as follows:

C19H24N2O(Molecular Weight 300.41 g mol)\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}\quad (\text{Molecular Weight }300.41\text{ g mol})

Research indicates that compounds with similar structures often exhibit various biological activities due to their ability to interact with specific biological targets. The presence of the quinoline moiety is particularly noteworthy as it has been linked to multiple pharmacological effects, including:

  • Anticancer Activity: Compounds with quinoline structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties: Research has indicated that quinoline derivatives possess significant antibacterial and antifungal activities.

Anticancer Activity

A study investigating the antiproliferative effects of related compounds demonstrated that derivatives of quinoline exhibited IC50 values in the micromolar range against several cancer cell lines, including HeLa and A375. The mechanism involved the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

CompoundCell LineIC50 (µM)
This compoundHeLa0.75
Related Quinoline DerivativeA3750.85

Antimicrobial Activity

The compound displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: In Vivo Efficacy

In a recent animal study, the compound was administered to mice models with induced tumors. Results indicated a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of approximately 45% after four weeks of treatment.

Case Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer effects of similar compounds. It was found that these compounds could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cells.

Safety and Toxicology

Preliminary toxicity studies indicate that the compound has a favorable safety profile with an LD50 greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.

Q & A

Q. What are the key steps in synthesizing 4-(tert-butyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, and how can reaction conditions be optimized?

The synthesis involves constructing the pyrrolo[3,2,1-ij]quinoline core via cyclization reactions (e.g., Fischer indole synthesis or palladium-catalyzed coupling), followed by functionalization with the tert-butylbenzamide group. Critical steps include:

  • Core formation : Cyclization of ketones with phenylhydrazines under acidic conditions (e.g., BiCl₃ in acetonitrile) to generate the tricyclic structure .
  • Coupling reactions : Amide bond formation using coupling agents like pivaloyl chloride in dichloromethane with triethylamine as a base .
  • Purification : Use of HPLC or recrystallization to isolate high-purity product .
    Optimization involves adjusting temperature (e.g., reflux for cyclization), solvent polarity (e.g., toluene for Pd-mediated reactions), and catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing the tert-butyl group (δ ~1.3 ppm) and the pyrroloquinoline core protons .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₂₄H₂₇N₃O₂) and detects isotopic patterns .
  • HPLC : Assesses purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions due to potential inhalation hazards (GHS Category 4 acute toxicity) .
  • Incompatibilities : Avoid strong acids/bases, which may degrade the benzamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability (e.g., enzyme source, buffer conditions) or impurities. Mitigation strategies include:

  • Reproducibility checks : Validate activity across multiple labs using standardized protocols (e.g., IC₅₀ assays with recombinant enzymes) .
  • Purity verification : Re-test compounds after rigorous purification (e.g., prep-HPLC) to exclude byproduct interference .
  • Target profiling : Use orthogonal methods (e.g., surface plasmon resonance, cellular thermal shift assays) to confirm binding specificity .

Q. What methodologies are suitable for studying structure-activity relationships (SAR) of the tert-butyl and methyl substituents?

  • Analog synthesis : Replace tert-butyl with smaller alkyl groups (e.g., isopropyl) or modify the methyl group on the pyrroloquinoline nitrogen .
  • Biological testing : Compare inhibitory potency in enzyme assays (e.g., kinase panels) to quantify substituent effects .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict steric/electronic interactions with target binding pockets .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, followed by dilution in assay buffers containing cyclodextrins or Tween-80 .
  • Salt formation : Explore hydrochloride or mesylate salts to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .

Q. What strategies are effective for identifying the compound’s primary biological targets?

  • Chemical proteomics : Use affinity-based pull-down assays with biotinylated analogs to capture interacting proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways .
  • X-ray crystallography : Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes .

Methodological Guidance

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

  • Calibration curves : Prepare standards in relevant matrices (e.g., plasma) with a linear range of 0.1–100 µM .
  • Recovery studies : Assess extraction efficiency (>80%) using spiked samples .
  • Stability tests : Evaluate freeze-thaw cycles and short-term storage (4°C vs. -80°C) .

Q. What experimental designs are optimal for assessing the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC over 24 hours .
  • Plasma stability : Test in human plasma (37°C, 1 hour) to estimate metabolic liability .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

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